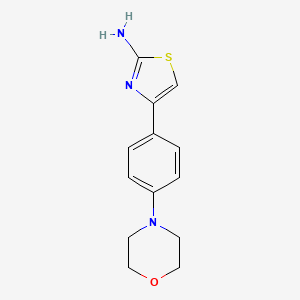

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine

Overview

Description

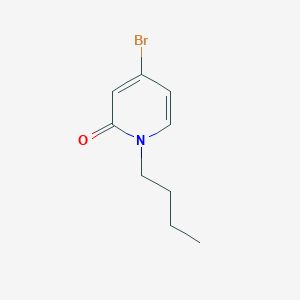

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine, abbreviated as 4-MTA, is an organic compound belonging to the class of thiazoles. It has been studied extensively for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Potential for Anticonvulsant and Neuroprotective Agents

Studies have indicated that derivatives of 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine show promising results as anticonvulsant agents. One compound, identified as p-Aminobenzene sulphonyl morpholine (compound 82/208), exhibited significant anticonvulsant activity against electroshock-induced seizures and PTZ-induced tonic seizures in mice. The compound showcased several advantages over diphenyl hydantoin, a reference standard in experimental evaluations, indicating its potential as a superior anticonvulsant agent (Dua et al., 1994).

Inhibition of Mast Cell-Mediated Allergic Responses

CYC116, a compound under development as an anti-cancer drug, contains the structural framework of 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine. This compound demonstrated an inhibitory effect on mast cell degranulation and the secretion of pro-inflammatory cytokines like TNF-α and IL-6. Given its potent inhibitory effect on mast cell-mediated allergic responses and its potential use in treating conditions like atopic dermatitis and allergic rhinitis, CYC116 holds promise for broader therapeutic applications (Park et al., 2018).

Potential in Treating Binge Eating Disorders

The role of Orexin-1 receptor mechanisms in compulsive food consumption and binge eating has been studied, and compounds structurally related to 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine have been shown to impact this pathway. For instance, SB-649868, a dual OX1/OX2R antagonist, selectively reduced binge eating of highly palatable food in female rats without affecting the intake of standard food pellets. This suggests a potential therapeutic application for eating disorders with a compulsive component, highlighting the compound's potential in this domain (Piccoli et al., 2012).

Modulation of GABAA Receptors

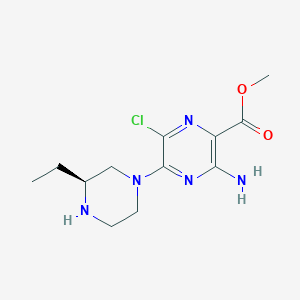

Studies have synthesized new series of imidazolones and pyrrolones, incorporating 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine, that exhibit anxiolytic properties due to the modulation of GABAA receptor responses. These compounds, particularly 1-(4-chlorophenyl)-4-morpholin-1-yl-1,5-dihydro-imidazol-2-one (2), showed protective effects in various tests, indicating their potential as therapeutic agents with anxiolytic effects and lesser side effects compared to traditional benzodiazepines (Grunwald et al., 2006).

properties

IUPAC Name |

4-(4-morpholin-4-ylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-13-15-12(9-18-13)10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDOVEORQGFDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)

![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)

![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)